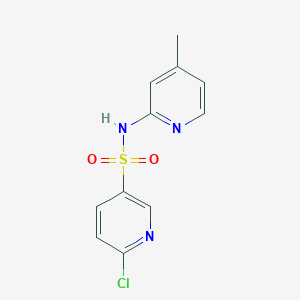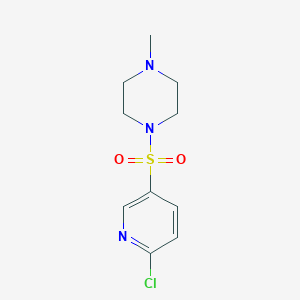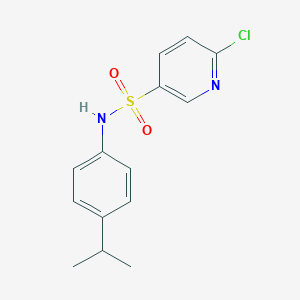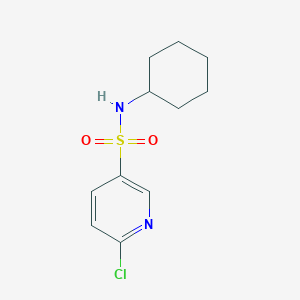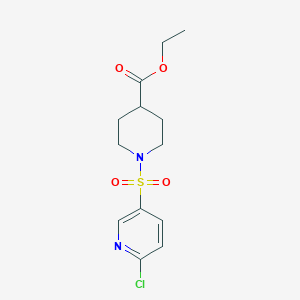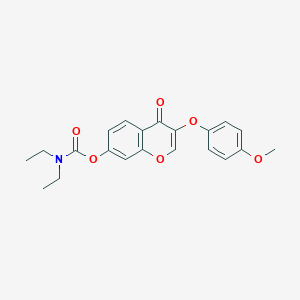
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.2433 .
Synthesis Analysis
“3-(4-Methoxyphenoxy)benzaldehyde” has been used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .Molecular Structure Analysis
The IUPAC Standard InChI for “3-(4-Methoxyphenoxy)benzaldehyde” is InChI=1S/C14H12O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-10H,1H3 .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.596 (lit.) and a density of 1.089 g/mL at 25 °C (lit.) . It has a boiling point of 145 °C/0.4 mmHg (lit.) .Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate varies depending on its application. In medicine, it has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In biochemistry, it acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. In agriculture, it disrupts the nervous system of insects and inhibits the growth of fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also dependent on its application. In medicine, it has been found to reduce tumor growth, inflammation, and viral replication. In biochemistry, it increases the levels of acetylcholine in the brain, which is essential for cognitive function. In agriculture, it protects crops from insect infestations and fungal infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate in lab experiments is its broad range of applications. It can be used in various scientific fields, including medicine, biochemistry, and agriculture. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one of the limitations is its potential toxicity, which requires caution when handling the compound. Another limitation is the limited availability of the compound, which can make it challenging to obtain for research purposes.
Future Directions
There are several future directions for the research on 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate. In medicine, further studies could be conducted to explore its potential as a treatment for various types of cancer and viral infections. In biochemistry, research could focus on developing more potent inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease. In agriculture, future research could investigate the potential of this compound as a natural pesticide and fungicide. Overall, the future directions for research on this compound are promising, and further studies could lead to significant advancements in various scientific fields.
Synthesis Methods
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate involves the reaction between 7-hydroxy-4-chromone and diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by the addition of 4-methoxyphenol. The product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In biochemistry, it has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In agriculture, it has been found to possess insecticidal and fungicidal properties.
Safety and Hazards
properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-4-22(5-2)21(24)28-16-10-11-17-18(12-16)26-13-19(20(17)23)27-15-8-6-14(25-3)7-9-15/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLKMDXBBWPJDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

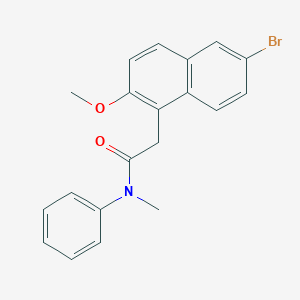
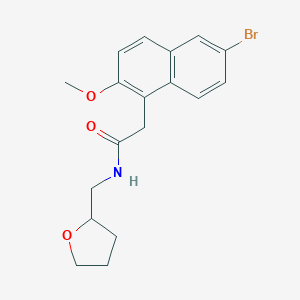


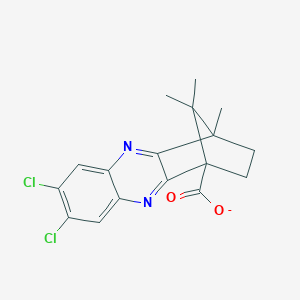
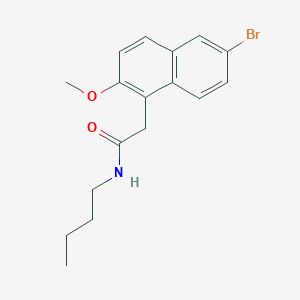
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)
